molecular formula C9H19NO2 B049759 Carbamic acid, (1-methylethyl)-, 1,1-dimethylpropyl ester (9CI) CAS No. 118723-60-7

Carbamic acid, (1-methylethyl)-, 1,1-dimethylpropyl ester (9CI)

Cat. No. B049759
M. Wt: 173.25 g/mol
InChI Key: ICOUQVYECSOAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (1-methylethyl)-, 1,1-dimethylpropyl ester (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as tert-butyl carbamate and is used as a reagent in organic synthesis.

Mechanism Of Action

Tert-butyl carbamate acts as a carbonylating agent and is used in the synthesis of various carbamates. It reacts with amines to form carbamate derivatives, which can undergo further reactions to form various compounds.

Biochemical And Physiological Effects

Tert-butyl carbamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using tert-butyl carbamate in laboratory experiments include its high yield, ease of synthesis, and non-toxic nature. However, the limitations include its limited solubility in certain solvents and its sensitivity to moisture.

Future Directions

There are several future directions for the use of tert-butyl carbamate in scientific research. One of the potential applications is in the synthesis of novel heterocycles, which can have potential biological activity. Additionally, it can be used as a reagent in the synthesis of new pharmaceutical compounds. Another potential application is in the field of materials science, where it can be used as a building block for the synthesis of new materials.
Conclusion:
In conclusion, tert-butyl carbamate is a versatile chemical compound that has potential applications in various fields. Its ease of synthesis, non-toxic nature, and high yield make it an attractive reagent for laboratory experiments. Further research is needed to explore its potential applications in various fields.

Synthesis Methods

The synthesis of tert-butyl carbamate involves the reaction between tert-butanol and urea in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to obtain the desired product in high yields.

Scientific Research Applications

Tert-butyl carbamate has been extensively used as a reagent in organic synthesis. It is used as a protecting group for amines and is also used in the synthesis of peptides and amino acids. Additionally, it is used in the synthesis of various heterocycles and in the preparation of carbamates.

properties

CAS RN

118723-60-7

Product Name

Carbamic acid, (1-methylethyl)-, 1,1-dimethylpropyl ester (9CI)

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-methylbutan-2-yl N-propan-2-ylcarbamate

InChI

InChI=1S/C9H19NO2/c1-6-9(4,5)12-8(11)10-7(2)3/h7H,6H2,1-5H3,(H,10,11)

InChI Key

ICOUQVYECSOAME-UHFFFAOYSA-N

SMILES

CCC(C)(C)OC(=O)NC(C)C

Canonical SMILES

CCC(C)(C)OC(=O)NC(C)C

synonyms

Carbamic acid, (1-methylethyl)-, 1,1-dimethylpropyl ester (9CI)

Origin of Product

United States

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